3'-Methyl-3-(2-methylphenyl)propiophenone
Overview
Description
3’-Methyl-3-(2-methylphenyl)propiophenone is a chemical compound with the molecular formula C17H18O . It is a member of the aryl ketone family . This compound is used in the preparation of other compounds .
Molecular Structure Analysis
The molecular structure of 3’-Methyl-3-(2-methylphenyl)propiophenone consists of a propiophenone backbone with methyl groups attached to the phenyl rings . The exact 3D structure may be viewed using Java or Javascript .Physical and Chemical Properties Analysis
The physical and chemical properties of 3’-Methyl-3-(2-methylphenyl)propiophenone include a molecular weight of 238.32 g/mol. More specific properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Vinylphosphonium Salt Mediated Reactions
Research indicates that vinylphosphonium salts can mediate reactions between alkyl propiolates and aminophenols or hydroxyphenols to produce compounds like methyl 2-(1,3-benzodioxol-2-yl)acetate or 3-(1-phenylmethylidene)-1,4-benzodioxin-2-one. These findings open up potential pathways for synthesizing novel organic compounds with this ketone as a precursor or intermediate (Yavari et al., 2006).
Organic Solar Cells
In the context of organic solar cells, 3'-Methyl-3-(2-methylphenyl)propiophenone derivatives have been explored for their structural and optical properties in polymer/fullerene films. These studies aim to understand and enhance the efficiency of organic solar cells through the manipulation of material properties (Erb et al., 2005).
Asymmetric Synthesis
The compound has also been used in asymmetric synthesis processes. For example, the condensation of propiophenone derivatives with methyl and bornyl acetates via diethyl aminomagnesium bromide, followed by hydrolysis, has led to the creation of S-(+)-3-hydroxy-3-phenylvaleric acid. This illustrates its role in synthesizing chiral compounds with potential applications in pharmaceuticals (Mitsui & Kudo, 1967).
Environmental Bioremediation
Another study highlighted the biodegradation and chemotaxis of 3-methyl-4-nitrophenol, a structurally related compound, by Ralstonia sp. SJ98. This research points toward environmental applications, specifically in the bioremediation of recalcitrant compounds (Bhushan et al., 2000).
Advanced Material Science
In material science, the effects of annealing on the performance of polymer solar cells based on poly(3-hexylthiophene) and derivatives have been investigated. These studies contribute to the understanding of how thermal treatments can improve the electrical properties of materials for solar energy applications (Li et al., 2005).
Properties
IUPAC Name |
3-(2-methylphenyl)-1-(3-methylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-6-5-9-16(12-13)17(18)11-10-15-8-4-3-7-14(15)2/h3-9,12H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLWJJHYWFMCDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644003 | |
Record name | 3-(2-Methylphenyl)-1-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-07-6 | |
Record name | 3-(2-Methylphenyl)-1-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.